molecular formula C11H12O3 B13177223 1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

Cat. No.: B13177223
M. Wt: 192.21 g/mol
InChI Key: RMEBQJYQQNSZBE-UHFFFAOYSA-N
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Description

1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is a benzodioxin derivative featuring a methyl substituent at position 8 of the benzodioxin ring and an acetyl group (ethanone) at position 6. This compound serves as a critical synthetic intermediate in medicinal chemistry due to its reactivity and modular structure, enabling derivatization for diverse biological applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-(5-methyl-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone

InChI

InChI=1S/C11H12O3/c1-7-5-9(8(2)12)6-10-11(7)14-4-3-13-10/h5-6H,3-4H2,1-2H3

InChI Key

RMEBQJYQQNSZBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCCO2)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one typically involves the reaction of 1,4-benzodioxane with acetylating agents under controlled conditions . One common method involves the use of acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an intermediate complex, which then undergoes rearrangement to yield the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH), resulting in the formation of alcohols or other reduced products.

    Substitution: The benzodioxane ring system allows for various substitution reactions, including halogenation, nitration, and sulfonation. Common reagents for these reactions include halogens (Cl, Br), nitric acid (HNO), and sulfuric acid (HSO).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility: The target compound’s acetyl group facilitates condensation reactions (e.g., with DMF-DMA to form enaminones in ), while its methyl group may stabilize the benzodioxin ring against metabolic degradation .
  • Biological Relevance : Analogs with electron-withdrawing groups (e.g., bromine) or extended conjugated systems (e.g., flavones) show enhanced bioactivity, suggesting that derivatization of the target compound could optimize potency .
  • SAR Insights : Substituents at position 6 (acetyl vs. carboxylic acid) and position 8 (methyl vs. hydrogen) critically influence solubility, reactivity, and target engagement.

Biological Activity

1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, also known as a derivative of benzodioxane, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10O3C_{10}H_{10}O_3 with a molecular weight of 178.19 g/mol. The compound exhibits a melting point of approximately 84 °C. Its structure includes a benzodioxane moiety which is often linked to various biological activities.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress in biological systems. For instance, studies have shown that benzodioxane derivatives can effectively reduce lipid peroxidation and enhance the activity of antioxidant enzymes .

Anti-inflammatory Effects

Several studies have reported that benzodioxane derivatives possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways . In vivo studies demonstrated that these compounds could significantly reduce inflammation in animal models .

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as the p53 pathway and inhibiting cell proliferation . Specific studies highlighted its effectiveness against breast cancer and leukemia cell lines .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Antioxidant Mechanism : The compound may donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
  • Inhibition of Enzymatic Activity : It can inhibit enzymes involved in inflammatory processes and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways that regulate cell survival and apoptosis.

Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant capacity of several benzodioxane derivatives showed that they significantly reduced oxidative stress markers in vitro. The results indicated a strong correlation between structural features and antioxidant efficacy .

Study 2: Anti-inflammatory Evaluation

In a controlled animal study, the administration of this compound resulted in a marked decrease in paw edema induced by carrageenan injection. Histopathological analysis confirmed reduced inflammatory cell infiltration .

Study 3: Anticancer Efficacy

A recent investigation into the anticancer properties revealed that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. Mechanistic studies indicated activation of apoptotic pathways as a primary mode of action .

Q & A

Q. What are the key spectroscopic techniques for characterizing 1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, and how are they applied?

Characterization relies on ¹H and ¹³C NMR to map hydrogen/carbon environments, IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for the ketone group), and mass spectrometry (EI-MS or ESI-MS) to confirm molecular weight (178.1846 g/mol) and fragmentation patterns. X-ray crystallography resolves 3D structure for crystalline samples. Cross-referencing with databases like NIST ensures accuracy .

Q. What synthetic routes are commonly used to prepare this compound in laboratory settings?

A standard method involves Friedel-Crafts acylation of 8-methyl-1,4-benzodioxane using acetyl chloride and Lewis acids (e.g., AlCl₃). Alternative routes include Suzuki-Miyaura coupling of halogenated benzodioxin precursors with acetyl boronic esters under palladium catalysis. Optimization of solvent polarity, temperature, and catalyst loading minimizes byproducts .

Q. What safety precautions should be observed when handling this compound in academic labs?

Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with inert adsorbents. In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Store away from oxidizers at room temperature. Consult SDS for specific first-aid protocols .

Advanced Questions

Q. How can researchers resolve discrepancies in reported biological activity data for benzodioxin derivatives?

Contradictory results often stem from variations in assay conditions (e.g., cell lines, incubation time) or compound purity . Standardize protocols using reference compounds (e.g., BP1 or BP3 analogs), validate purity via HPLC (>95% purity) and NMR, and apply meta-analysis to assess data reproducibility across studies .

Q. What computational methods are suitable for predicting this compound’s reactivity in nucleophilic reactions?

Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) models electrophilic sites (e.g., ketone carbonyl) and charge distribution. Molecular dynamics simulations assess solvent effects (e.g., 1,4-dioxane vs. ethanol) and transition-state energetics. These guide experimental optimization of reaction pathways .

Q. How can this compound serve as a precursor in synthesizing heterocyclic scaffolds?

The ketone group undergoes condensation with hydrazines to form hydrazones, which cyclize into pyrazoles under acidic conditions. For example, reaction with semicarbazide in ethanol yields benzodioxin-pyrazole hybrids. Alternatively, Claisen-Schmidt condensation with aryl aldehydes generates chalcone derivatives for further functionalization .

Methodological Notes

  • Experimental Design : Optimize synthetic steps using fractional factorial design (e.g., varying catalyst:substrate ratios, solvents) to maximize yield .
  • Data Validation : Cross-check spectroscopic data with NIST reference spectra and use triplicate measurements for biological assays .
  • Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability in biological activity .

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